4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
Description
The compound 4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide features a hybrid structure combining a quinazoline core, a hydrazinecarbonyl linker, and a diethylbenzenesulfonamide moiety. Quinazoline derivatives are known for their biological relevance, particularly in anticancer and antimicrobial applications . The hydrazinecarbonyl group facilitates conjugation between aromatic systems, enhancing π-π stacking interactions and hydrogen-bonding capabilities, which are critical for binding to biological targets . The N,N-diethylbenzenesulfonamide moiety contributes to solubility and pharmacokinetic properties, as sulfonamides are frequently employed for their metabolic stability .
Properties
IUPAC Name |
4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN5O3S/c1-3-31(4-2)35(33,34)20-13-10-18(11-14-20)24(32)29-30-25-27-22-15-12-19(26)16-21(22)23(28-25)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,29,32)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZRSYZFXCTECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.37 g/mol. The structure features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
- Inhibition of Enzymatic Activity : Sulfonamides, including this compound, often act as inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies their antibacterial properties.
- Antitumor Activity : Quinazoline derivatives have been reported to exhibit antitumor effects by inhibiting specific kinases involved in cell proliferation and survival pathways. This compound's structural features suggest potential activity against various cancer cell lines.
- Anti-inflammatory Effects : Some studies indicate that sulfonamide derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related sulfonamide derivatives:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibits bacterial growth | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 10 µg/mL, indicating its potential utility in treating bacterial infections ( ).
- Antitumor Activity : In vitro studies showed that a quinazoline derivative with a similar structure to the target compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase. The study reported an IC50 value of 15 µM ( ).
- Inflammatory Response Modulation : Research involving animal models indicated that administration of sulfonamide derivatives led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in models of acute inflammation ( ).
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that various substituted quinazoline derivatives demonstrate activity against a range of bacterial and fungal strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular processes in fungi .
Antiinflammatory Effects
Quinazoline derivatives are also noted for their antiinflammatory properties. Compounds similar to the target molecule have been evaluated for their ability to reduce inflammation in animal models, showing effectiveness comparable to established antiinflammatory agents like ibuprofen .
Anticancer Potential
The anticancer activity of quinazoline derivatives has been a significant area of research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Study
A study conducted on various quinazoline derivatives, including those similar to the target compound, revealed promising antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain modifications in the chemical structure significantly enhanced efficacy .
Anticancer Evaluation
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that specific quinazoline derivatives exhibited cytotoxic effects, leading to cell death through apoptotic pathways. These findings suggest that structural modifications can optimize anticancer activity .
Data Summary Table
| Property | Details |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus, Pseudomonas aeruginosa |
| Antiinflammatory | Comparable efficacy to ibuprofen |
| Anticancer Potential | Induces apoptosis in MCF-7 breast cancer cells |
| Synthesis Steps | Quinazoline formation, hydrazine derivatization, sulfonamide formation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several sulfonamide-hydrazine hybrids and quinazoline derivatives. Key comparisons include:
Physicochemical and Spectral Properties
- Melting Points: Quinoline-hydrazine hybrids (e.g., 7d in ) exhibit high melting points (264–298°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . Benzenesulfonamide-hydrazine derivatives (e.g., 1–4 in ) melt at 272–278°C, reflecting similar stability . The target compound’s melting point is expected to align with these ranges due to its rigid quinazoline core and sulfonamide group.
IR Spectroscopy :
- NMR Data: Hydrazine NH protons resonate at δ 10.5–12.0 ppm (¹H-NMR), while aromatic protons in quinazoline/quinoline systems appear at δ 7.5–8.5 ppm .
Q & A
Basic Characterization Question
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm), hydrazine NH (δ 10–11 ppm), and diethyl sulfonamide groups (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for CH2) .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches .
- TLC : Monitors reaction progress (Rf ~0.75 in ethyl acetate/hexane) .
- Melting Point : Sharp melting range (e.g., 192–198°C) indicates purity .
How does the bromo substituent on the quinazoline ring influence reactivity in further modifications?
Advanced Reactivity Question
The 6-bromo group acts as a strong electron-withdrawing moiety, directing electrophilic substitutions to the 5- and 7-positions of the quinazoline ring. However, steric hindrance reduces nucleophilic attack efficiency (e.g., Suzuki coupling requires Pd catalysts and elevated temperatures). Computational studies (DFT) suggest bromine’s electronegativity increases the electrophilicity of the adjacent carbonyl, enabling selective hydrazine substitutions .
What methodological approaches resolve contradictions in biological activity data across assays?
Advanced Data Analysis Question
Contradictions often arise from assay conditions (e.g., pH, solvent polarity). Strategies include:
- Dose-Response Curves : Validate activity thresholds (IC50) across multiple replicates .
- Solubility Optimization : Use DMSO/water mixtures (<1% DMSO) to prevent aggregation artifacts .
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to confirm target specificity .
What computational methods predict binding affinity with biological targets?
Advanced Computational Question
- Molecular Docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR kinase) using the bromoquinazoline as a hinge-binding motif .
- QSAR : Correlates substituent electronegativity (Hammett constants) with logP to optimize bioavailability .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
How can reaction conditions be optimized for hydrazinecarbonyl linkage formation?
Q. Advanced Synthesis Optimization
- Catalyst Screening : Use p-toluenesulfonic acid (10 mol%) in ethanol to accelerate condensation .
- Temperature Control : Maintain 60–70°C to balance reaction rate and decomposition .
- Solvent Selection : Anhydrous DMF improves solubility of intermediates, increasing yields by ~15% .
What are key considerations in stability studies for this compound?
Basic Stability Question
- Photostability : Store in amber vials at –20°C; UV-Vis monitoring shows degradation under direct light .
- Hydrolytic Stability : pH 7.4 buffers (PBS) induce <5% degradation over 72 hours, while acidic conditions (pH 2) accelerate hydrolysis .
How does the diethylbenzenesulfonamide moiety influence pharmacokinetics?
Advanced Structure-Property Question
The sulfonamide enhances water solubility (logP ~2.5) and plasma protein binding (~90%), extending half-life. Diethyl groups reduce metabolic oxidation compared to dimethyl analogs, as shown in hepatic microsome assays .
What strategies resolve synthetic by-products during preparation?
Q. Advanced Synthesis Challenge
- HPLC-MS : Identifies by-products (e.g., over-alkylated sulfonamides) for targeted column chromatography .
- Acid-Base Extraction : Removes unreacted hydrazine derivatives using 1M HCl .
How does the 6-bromo substituent affect biological activity compared to analogs?
Advanced Structure-Activity Relationship (SAR)
The bromo group enhances kinase inhibition (e.g., IC50 = 0.8 µM vs. EGFR vs. 2.3 µM for chloro analogs) due to improved hydrophobic interactions. However, it reduces solubility, requiring formulation with cyclodextrins for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
